molecular formula C10H22N2O B1486721 N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine CAS No. 946786-99-8

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine

Cat. No. B1486721
CAS RN: 946786-99-8
M. Wt: 186.29 g/mol
InChI Key: IJZNEJQMUZYHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine” is also known as Acetamide . It has a molecular formula of C10H20N2O2 and a molecular weight of 200.278 .


Molecular Structure Analysis

The molecular structure of “N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine” is represented by the formula C10H20N2O2 .

Scientific Research Applications

Corrosion Inhibition and Materials Engineering

A study by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes with ligands including a compound similar to N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine. These complexes demonstrated significant corrosion inhibition properties on mild steel in acidic conditions. This research establishes a link between coordination chemistry and corrosion engineering, suggesting applications in materials protection and engineering (Das et al., 2017).

Synthetic Chemistry and Catalysis

Lee et al. (2019) reported on the synthesis and characterization of cadmium(II) complexes containing N,N',X-tridentate ligands derived from N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine. These complexes were used to initiate the polymerization of lactide, demonstrating the compound's potential use in catalysis and polymer science (Lee et al., 2019).

Pharmacology and Drug Discovery

Although the specific compound N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine was not directly identified in pharmacological research, related compounds have been studied for their interactions with receptors and potential therapeutic applications. For instance, Eshleman et al. (2018) studied psychoactive substituted N-benzylphenethylamines, which share structural similarities, for their potency and efficacy at serotonin receptors, indicating potential research applications in pharmacology and neuroscience (Eshleman et al., 2018).

Analytical and Forensic Chemistry

Research by Uchiyama et al. (2015) identified novel psychoactive substances including a piperazine derivative, highlighting the importance of N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine and its derivatives in the development of analytical methods for the detection and identification of new psychoactive substances in forensic toxicology (Uchiyama et al., 2015).

properties

IUPAC Name

N,N-dimethyl-2-(piperidin-3-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12(2)6-7-13-9-10-4-3-5-11-8-10/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZNEJQMUZYHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
Reactant of Route 4
Reactant of Route 4
N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-2-(3-piperidinylmethoxy)-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.